Anti-Inflammatory Potency Ranking: (-)-Dihydrocarveol vs. (-)-Carvone and (+)-Dihydrocarveol in LPS-Induced NO Production
In a standardized murine macrophage assay measuring LPS-induced nitric oxide (NO) production, the anti-inflammatory potency of (-)-dihydrocarveol was directly compared with its precursor (-)-carvone and its enantiomer (+)-dihydrocarveol. The IC50 values revealed a clear potency ranking, demonstrating that the specific stereochemistry and oxidation state of the molecule are critical determinants of activity [1].
| Evidence Dimension | Anti-inflammatory potency (IC50 for inhibition of LPS-induced NO production) |
|---|---|
| Target Compound Data | 2141 µM (330.2 µg/mL) |
| Comparator Or Baseline | (-)-Carvone: 666 µM (100 µg/mL); (+)-Dihydrocarveol: 532.2 µM (82.13 µg/mL) |
| Quantified Difference | (-)-Dihydrocarveol is 3.2x less potent than (-)-carvone (2141 vs 666 µM) and 4.0x less potent than (+)-dihydrocarveol (2141 vs 532.2 µM) |
| Conditions | Murine macrophage cell line (RAW 264.7), LPS-induced NO production measured by Griess assay |
Why This Matters
This data unequivocally demonstrates that (-)-dihydrocarveol cannot substitute for (-)-carvone or (+)-dihydrocarveol in anti-inflammatory research, with the enantiomer showing a 4-fold difference in potency, directly impacting experimental design and compound selection for drug discovery programs.
- [1] de Cássia da Silveira e Sá, R., et al. (2020). Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflammatory activity. Scientific Reports, 10, 7199. View Source
